

A Technical Guide to the Physicochemical Properties of 5-Acetamido-2-bromopyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Acetamido-2-bromopyridine

Cat. No.: B057883

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This document provides a comprehensive overview of the core physicochemical properties of **5-Acetamido-2-bromopyridine** (CAS No: 29958-19-8), a key chemical intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This guide includes a summary of its properties, detailed experimental protocols for its synthesis and characterization, and workflow visualizations relevant to its application in research and development.

Core Physicochemical Properties

5-Acetamido-2-bromopyridine, also known as N-(6-bromopyridin-3-yl)acetamide, is a solid crystalline compound. While extensive experimental data for this specific molecule is not widely published, its properties can be understood through calculated values and comparison with structurally similar compounds.

Table 1: Summary of Physicochemical Data for **5-Acetamido-2-bromopyridine**

Property	Value / Information	Source / Method
IUPAC Name	N-(6-bromopyridin-3-yl)acetamide	---
CAS Number	29958-19-8	[1]
Molecular Formula	C ₇ H ₇ BrN ₂ O	[1]
Molecular Weight	215.05 g/mol	[1]
Appearance	Expected to be a solid crystalline powder	Inferred
Melting Point	Data not available. Structurally related compounds melt in the range of 150-260°C. (e.g., 2-Acetamido-4-methyl-5-bromopyridine: 151-155 °C[2]).	---
Boiling Point	Not applicable (likely to decompose upon heating)	---
Calculated logP	1.3	Predicted using chemical modeling software
Calculated pKa	Acidic (Amide N-H): ~16.5 Basic (Pyridine N): ~2.8	Predicted using chemical modeling software
Calculated Water Solubility	2.8 g/L at 25°C	Predicted using chemical modeling software
Qualitative Solubility	Likely soluble in polar organic solvents such as methanol, ethyl acetate, and dichloromethane; sparingly soluble in water.	Inferred from related structures[3]

Experimental Protocols

The following sections detail standardized laboratory procedures for the synthesis of **5-Acetamido-2-bromopyridine** and the determination of its key physicochemical properties.

Synthesis of 5-Acetamido-2-bromopyridine via Acetylation

This protocol describes the N-acetylation of 5-amino-2-bromopyridine using acetic anhydride. The amino group on the pyridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride.

Materials:

- 5-amino-2-bromopyridine
- Acetic anhydride
- Pyridine (as solvent and catalyst) or another suitable base/solvent system like dichloromethane with triethylamine.
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Standard laboratory glassware, magnetic stirrer, and heating mantle/ice bath.

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2-bromopyridine (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon or Nitrogen).^[4]
- **Addition of Reagent:** Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride (1.5 equivalents) to the stirred solution dropwise.^[4]

- Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously add methanol to quench any excess acetic anhydride.
- Work-up:
 - Remove the solvent under reduced pressure (rotary evaporation). Co-evaporation with toluene can help remove residual pyridine.^[4]
 - Dissolve the resulting residue in an organic solvent like dichloromethane or ethyl acetate.^[4]
 - Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine, water, saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.^[4]
- Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.^[4] The crude **5-Acetamido-2-bromopyridine** can be further purified by recrystallization or silica gel column chromatography.

Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Materials:

- Dry, purified sample of **5-Acetamido-2-bromopyridine**
- Glass capillary tubes (one end sealed)
- Melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup with mineral oil
- Calibrated thermometer

Procedure:

- **Sample Preparation:** Place a small amount of the dry sample on a clean surface. Gently tap the open end of a capillary tube into the sample to collect a small amount of powder.^[5]
- **Packing:** Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. The sample should be tightly packed to a height of 2-3 mm.^[5]
- **Apparatus Setup:** Place the packed capillary tube into the sample holder of the melting point apparatus.
- **Rapid Determination (Optional):** Heat the sample rapidly to get an approximate melting temperature. This allows for a more precise measurement in the subsequent trial.
- **Accurate Determination:**
 - Use a fresh sample and allow the apparatus to cool to at least 20°C below the approximate melting point.
 - Begin heating. Once the temperature is about 15°C below the expected melting point, reduce the heating rate to 1-2°C per minute.
 - Record the temperature at which the first drop of liquid is observed (onset of melting).
 - Record the temperature at which the entire sample has turned into a clear liquid (completion of melting).
- **Reporting:** The melting point is reported as the range between the onset and completion temperatures. For high accuracy, the determination should be repeated at least twice.

Determination of Partition Coefficient (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter in drug discovery for predicting absorption and distribution. The shake-flask method is the traditional and most reliable technique for its determination.

Materials:

- Purified **5-Acetamido-2-bromopyridine**
- n-Octanol (reagent grade)
- Phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4)
- Volumetric flasks, separatory funnels, or vials
- Mechanical shaker or rotator
- Analytical instrument for concentration measurement (e.g., HPLC-UV)

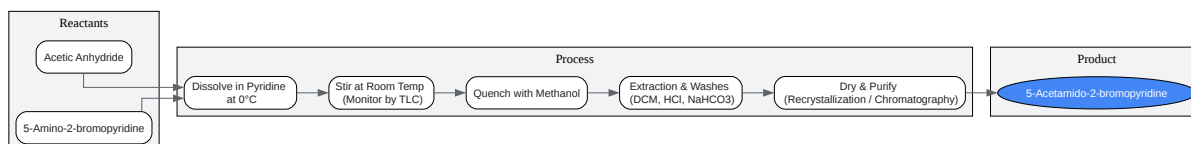
Procedure:

- Phase Saturation: Vigorously mix n-octanol and the aqueous buffer (e.g., PBS pH 7.4) together for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[\[6\]](#)
- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[\[7\]](#)
- Partitioning:
 - Add a known volume of the saturated aqueous phase and a known volume of the saturated n-octanol phase to a vial. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.[\[6\]](#)
 - Add a small aliquot of the compound's stock solution.
 - Seal the vial and shake it for a sufficient time (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.[\[7\]](#)
- Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

- **Concentration Analysis:** Carefully take an aliquot from each phase (n-octanol and aqueous). Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase:
 - $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}}$
- **logP Value:** The final logP is the base-10 logarithm of the partition coefficient:
 - $\log P = \log_{10}(P)$ ^[8]

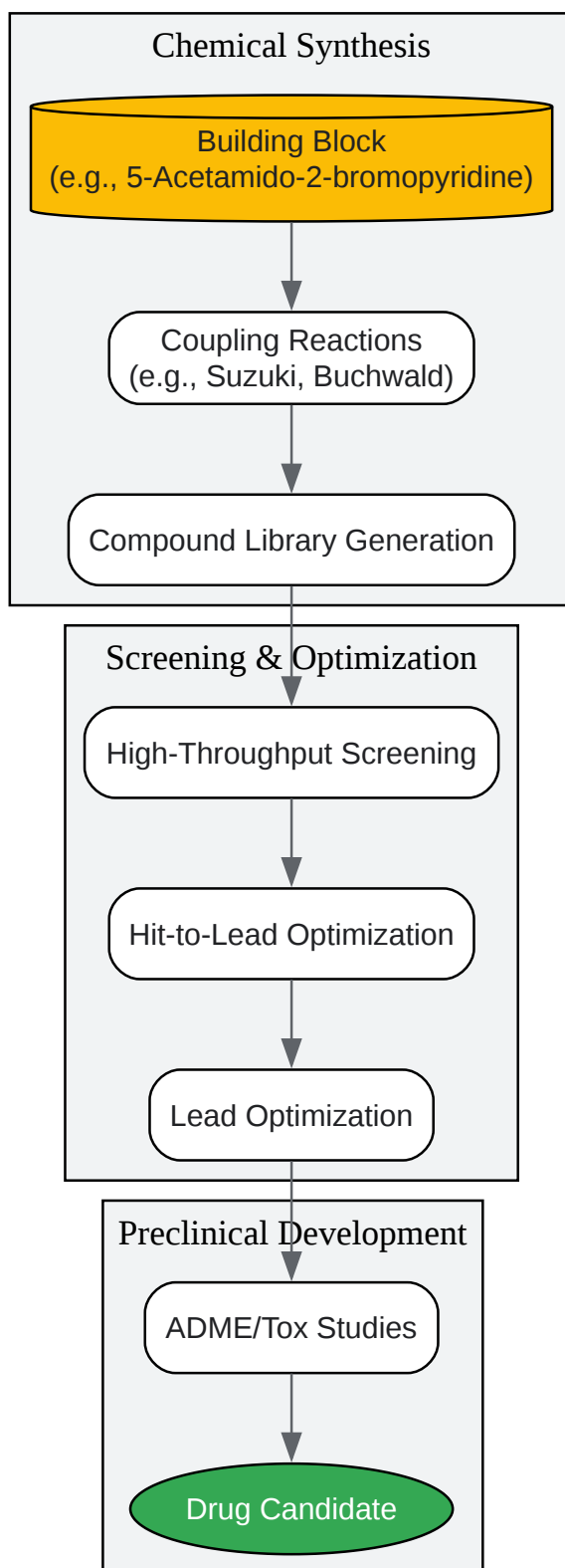
Mandatory Visualizations

The following diagrams illustrate key workflows related to the synthesis, characterization, and application of **5-Acetamido-2-bromopyridine**.



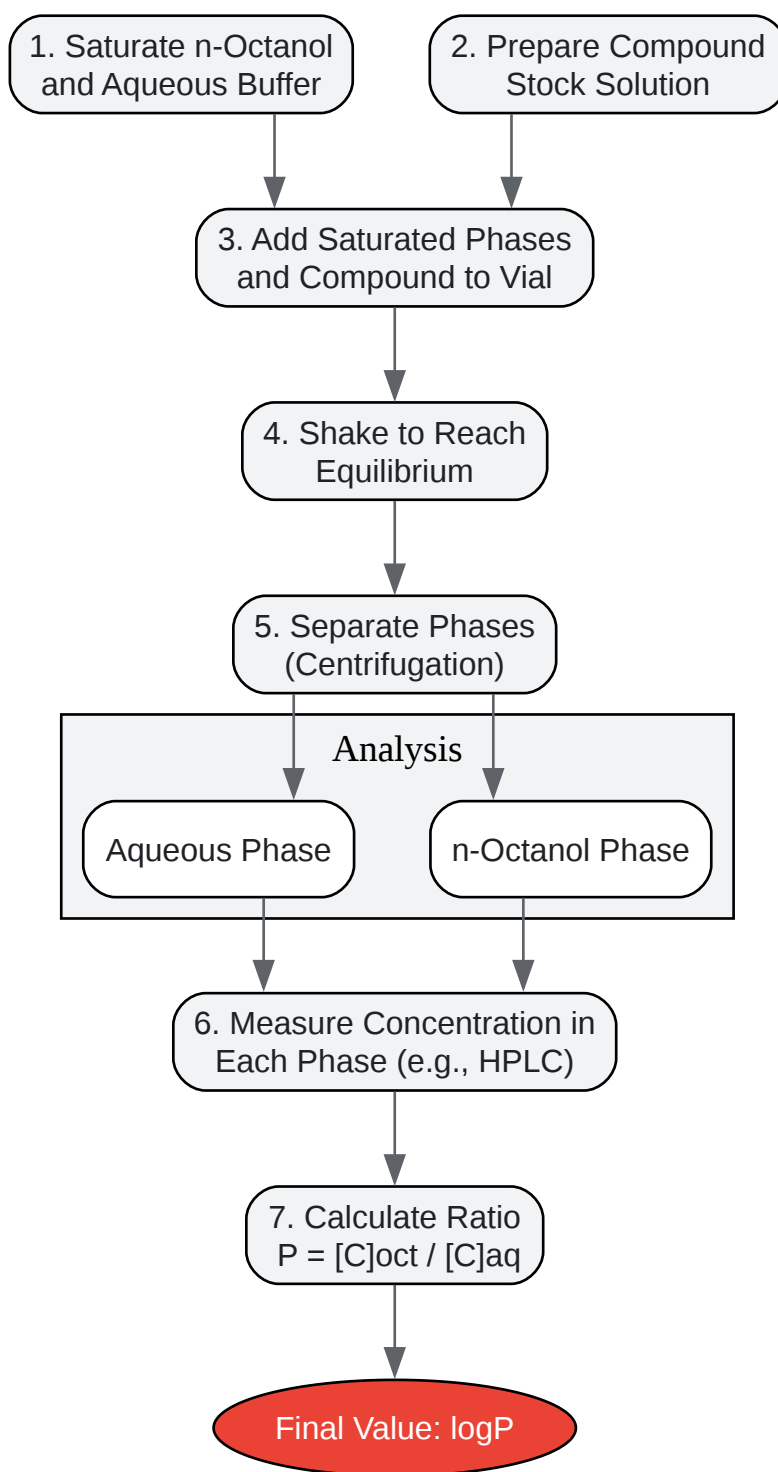
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Caption: Workflow for the synthesis of **5-Acetamido-2-bromopyridine**.



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Caption: Role of intermediates in a general drug discovery pipeline.



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Caption: Experimental workflow for shake-flask logP determination.

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- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 5-Acetamido-2-bromopyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057883#physicochemical-properties-of-5-acetamido-2-bromopyridine]

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